molecular formula C9H9N3O2 B1417832 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol CAS No. 1239753-05-9

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol

Cat. No.: B1417832
CAS No.: 1239753-05-9
M. Wt: 191.19 g/mol
InChI Key: UDGAXNOZEWPCHI-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. The presence of these two rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with certain amino acids in enzyme active sites, potentially inhibiting or modulating enzyme activity. The compound’s oxadiazole ring is known to interact with metal ions, which can influence its binding affinity and specificity towards different biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it affects cellular proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzyme active sites, inhibiting their activity by forming stable complexes. This compound can also activate certain enzymes by inducing conformational changes. Furthermore, it influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its interactions with membrane proteins, which can facilitate or hinder its transport across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus to interact with DNA or to the mitochondria to influence metabolic processes. These localizations are essential for its function and effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions. For instance, the reaction of an amidoxime with an ester or acyl chloride in the presence of a base like sodium hydroxide can yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might use continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridin-2-one derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The oxadiazole ring is known for its bioactivity, and compounds containing this moiety have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, derivatives of this compound are explored for their use in materials science, particularly in the development of new polymers and advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate

Uniqueness

Compared to similar compounds, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol stands out due to the presence of both the pyridine and oxadiazole rings. This dual-ring structure provides a unique combination of chemical properties, making it a versatile scaffold for further functionalization and application in various research fields.

By understanding the synthesis, reactions, and applications of this compound, researchers can continue to explore its potential and develop new compounds with enhanced properties for diverse scientific and industrial applications.

Properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-11-9(14-12-7)6-4-3-5-10-8(6)13/h3-5H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGAXNOZEWPCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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